molecular formula C14H21NO B7863931 N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B7863931
M. Wt: 219.32 g/mol
InChI Key: HIIVNIJJEHRLCT-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is a chemical compound that features a tetrahydro-2H-pyran ring substituted with an amine group and a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable amine and a tetrahydropyran precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydro-2H-pyran derivatives and amine-substituted aromatic compounds. Examples include:

Uniqueness

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the 4-isopropylphenyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVNIJJEHRLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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